molecular formula C7H11NO3 B1345593 Methyl 4-oxopiperidine-1-carboxylate CAS No. 29976-54-3

Methyl 4-oxopiperidine-1-carboxylate

Cat. No. B1345593
CAS RN: 29976-54-3
M. Wt: 157.17 g/mol
InChI Key: HOEOMWYFJBSYSF-UHFFFAOYSA-N
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Description

“Methyl 4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 29976-54-3 . It has a molecular weight of 157.17 . The compound is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 4-oxopiperidine-1-carboxylate” has been studied in the context of creating pharmaceutical intermediates . The compound is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 4-oxo-1-piperidinecarboxylate . The Inchi Code is 1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3 .


Chemical Reactions Analysis

The compound has been used in various chemical reactions, particularly in the synthesis of pharmaceutical intermediates . For instance, it has been used in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues .


Physical And Chemical Properties Analysis

“Methyl 4-oxopiperidine-1-carboxylate” is a liquid in its physical form . It has a molecular weight of 157.17 .

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Catalysis

One area of research focuses on the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone through phase-transfer catalysis. This method emphasizes the use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity, showcasing the compound's relevance in creating chiral molecules for pharmaceutical applications (Wang et al., 2018).

Novel Synthetic Routes and Chemical Transformations

Another key application involves the synthesis and study of 3-azabicyclo[3.3.1]nonane derivatives from methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates. This research highlights stereochemical insights and further transformations, contributing to a broader understanding of piperidine derivatives' synthetic versatility (Vafina et al., 2003).

Intermediate in Pharmaceutical Synthesis

Research on tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate showcases its importance as an intermediate in synthesizing novel protein kinase inhibitors, such as CP-690550. An efficient synthesis approach demonstrates the advantages of using this compound for industrial-scale pharmaceutical applications, highlighting its role in producing significant medical therapies (Chen Xin-zhi, 2011).

In Vitro Biological Activity

The in vitro screening of methylated 4-oxypiperidine derivatives for inhibitory activity on protein synthesis reveals a direct correlation between the extent of methylation and inhibitory efficiency. Such studies offer insights into the biochemical potential of methyl 4-oxopiperidine-1-carboxylate derivatives for developing novel inhibitors with specific biological activities (Kuznetsov et al., 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

“Methyl 4-oxopiperidine-1-carboxylate” is a key intermediate in the synthesis of new generation, highly active narcotic analgesics, such as remifintanil, as well as the novel classes of fentanyl analogues . This suggests that the compound could play a significant role in the development of new pain management drugs in the future .

properties

IUPAC Name

methyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEOMWYFJBSYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184071
Record name Methyl 4-oxopiperidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00184071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxopiperidine-1-carboxylate

CAS RN

29976-54-3
Record name 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxopiperidine-1-carboxylate
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Record name Methyl 4-oxopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-oxopiperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (3.07 g, 20.0 mmol) in water (12 mL) cooled to 0° C. was added a cooled solution (also at 0° C.) of potassium carbonate (6.97 g, 50.4 mmol) in water (40 mL). Methyl chloroformate (2.80 g, 29.6 mmol) was added, and the mixture was allowed to stir for 2 h, still at 0° C. Then, the mixture was extracted with dichloromethane (3×40 mL), and the extract was dried over MgSO4, and concentrated. The obtained residue was chromatographed (silica gel, dichloromethane to 95:5 dichloromethane/methanol) to give the title compound (2.96 g, 94%) as a viscous clear liquid:
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
LA Martinez-Alsina, JC Murray, LM Buzon… - The Journal of …, 2017 - ACS Publications
… The overall synthetic approach stems from chiral starting material benzyl (S)-2-methyl-4-oxopiperidine-1-carboxylate and employs an Overman rearrangement to control the …
Number of citations: 16 pubs.acs.org
JD Bell, AH Harkiss, CR Wellaway… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… by flash column chromatography using silica gel, eluting with 20% diethyl ether in petroleum ether (40–60) gave tert-butyl (2R,6R)-6-butyl-2-methyl-4-oxopiperidine-1-carboxylate (11b) (…
Number of citations: 5 pubs.rsc.org
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
… 2-Azido-5-fluoropyrimidine was prepared in two steps from 2-chloro-5-fluoropyrimidine and then condensed with tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate (commercially …
Number of citations: 63 pubs.acs.org
H Huang, X Li, P Xie, X Li, XJ Xu, Y Qian… - Journal of Medicinal …, 2021 - ACS Publications
Management of moderate to severe pain relies heavily on opioid analgesics such as morphine, oxycodone, and fentanyl in clinics. However, their prolonged use was associated with …
Number of citations: 1 pubs.acs.org
AC Smith, S Cabral, DW Kung, CR Rose… - The Journal of …, 2016 - ACS Publications
… A round-bottom flask was charged with tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (3.00 g, 14.0 mmol), toluenesulfonylmethyl isocyanide (3.40 g, 17.4 mmol), ethanol (1.4 mL, 24 …
Number of citations: 17 pubs.acs.org
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org
H Pedersen, H Bräuner-Osborne, RG Ball… - Bioorganic & medicinal …, 1999 - Elsevier
A series of O- and ring-alkylated derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol was synthesized via treatment of appropriately substituted 4-benzylamino-1,2,5,6-…
Number of citations: 8 www.sciencedirect.com
R Romagnoli, F Prencipe, P Oliva, B Cacciari… - Molecules, 2020 - mdpi.com
Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3…
Number of citations: 9 www.mdpi.com
JJ Jackson, JM Ketcham, A Younai… - Journal of Medicinal …, 2019 - ACS Publications
… Step 3: The reductive amination was performed following general procedure D using tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (2.24 g, 10.6 mmol), methyl (S)-3-(pyrrolidin-2-yl)…
Number of citations: 22 pubs.acs.org
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org

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